Sodium ferric oxalate

Aqueous solubility Crystallization control Formulation science

Sodium ferric oxalate (Na₃[Fe(C₂O₄)₃]·5H₂O, CAS 555-34-0) crystallizes exclusively as a pentahydrate, unlike potassium, ammonium, or rubidium trihydrates—critical for precise crystal water control and hydrogen-bonding architecture. The 5.6× solubility differential (182 vs. 32.5 parts/100) enables efficient hot-recrystallization purification. Aqueous solutions withstand near-boiling temperatures for hours without thermal decomposition, equivalent to the potassium salt. Retains full photochemical activity for actinometry and photo-Fenton applications where sodium-ion compatibility is required. Select this salt specifically for pentahydrate stoichiometry, sodium-compatible electrochemical profiles, and high-temperature aqueous processing.

Molecular Formula C4FeNaO8
Molecular Weight 254.87 g/mol
Cat. No. B12846724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium ferric oxalate
Molecular FormulaC4FeNaO8
Molecular Weight254.87 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3]
InChIInChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4
InChIKeyMKBNNYRMBCFUSH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ferric Oxalate Procurement Guide: Technical Specifications and Differential Data


Sodium ferric oxalate (also designated sodium ferrioxalate, sodium oxalatoferrate, CAS 555-34-0, formula Na₃[Fe(C₂O₄)₃]) is an octahedral transition metal complex belonging to the alkali tris(oxalato)ferrate(III) class [1]. The compound exists as lime-green hydrated crystals with a molecular weight of 388.87 g/mol (anhydrous), density of 1.97 g/cm³ at 17 °C, and melting point of 365.1 °C [1][2]. The ferrioxalate anion is photochemically active, undergoing ligand-to-metal charge transfer upon irradiation, and the compound exhibits substantial thermal stability in aqueous solution [1][3].

Why Sodium Ferric Oxalate Cannot Be Replaced with Potassium or Ammonium Salts in Critical Applications


While potassium ferrioxalate is the most commonly studied salt in this class, the sodium, potassium, and ammonium variants are not functionally interchangeable across applications. Substitution without consideration of differential solubility, hydration state, and counterion effects can lead to precipitation failure, altered crystallization behavior, or compromised electrochemical performance [1][2]. The sodium salt crystallizes as a pentahydrate from aqueous solution, whereas the potassium, ammonium, and rubidium salts crystallize as trihydrates, reflecting distinct hydration thermodynamics that impact crystal growth and solution-phase behavior [1]. Furthermore, the sodium salt exhibits markedly higher aqueous solubility at elevated temperatures compared to cold-water conditions, a differential that is not proportionally mirrored across all alkali counterions [2]. In electrochemical applications, the sodium variant demonstrates distinct activity profiles that are not replicated by alternative alkali oxalate phases [3].

Sodium Ferric Oxalate Differential Evidence: Quantitative Comparator Data for Procurement Decisions


Temperature-Dependent Aqueous Solubility: Hot vs. Cold Water Performance Differential

Sodium ferric oxalate demonstrates pronounced temperature-dependent aqueous solubility, with solubility at boiling water (182 parts per 100 parts solvent) exceeding cold water solubility (32.5 parts per 100 parts solvent) by a factor of approximately 5.6× [1][2]. This steep solubility gradient enables effective recrystallization-based purification and controlled precipitation from hot saturated solutions upon cooling. While potassium ferrioxalate also exhibits temperature-dependent solubility, the absolute solubility values and the magnitude of the temperature coefficient differ between alkali salts, influencing the selection of optimal counterion for specific crystallization or formulation workflows [3].

Aqueous solubility Crystallization control Formulation science

Hydration State Differentiation: Pentahydrate vs. Trihydrate Crystallization Behavior

The sodium salt of the ferrioxalate anion crystallizes from aqueous solution as a pentahydrate (Na₃Fe(C₂O₄)₃·5H₂O), a hydration state that has been characterized by X-ray crystallography. In direct contrast, the potassium, ammonium, and rubidium salts of the identical ferrioxalate anion crystallize as trihydrates (M₃Fe(C₂O₄)₃·3H₂O) under comparable conditions [1][2]. This differential hydration stoichiometry reflects distinct hydrogen-bonding networks and crystal packing arrangements driven by the specific alkali counterion, which can affect crystal morphology, dissolution kinetics, and long-term solid-state stability under varying humidity conditions.

Crystal engineering Hydration thermodynamics X-ray crystallography

Thermal Stability in Aqueous Solution: Comparable High-Temperature Robustness to Potassium Salt

Both the sodium and potassium salts of ferrioxalate, as well as their aqueous solutions, can be heated to near 100 °C for hours without undergoing significant thermal decomposition when protected from light [1][2]. This thermal robustness differentiates the alkali ferrioxalates from other iron(III) complexes that may undergo hydrolysis or ligand dissociation under similar elevated-temperature conditions. The data confirm that sodium ferric oxalate does not compromise thermal stability relative to the more commonly studied potassium analog, making it a viable alternative where sodium counterion is preferred for downstream compatibility.

Thermal stability Solution chemistry Process robustness

Electrochemical Activity Differentiation: Sodium vs. Alternative Oxalate Phases in Battery Applications

In a comprehensive evaluation of carboxylate-based positive electrode materials, iron(III) oxalate (Fe₂(C₂O₄)₃·4H₂O) exhibited attractive electrochemical properties with a discharge capacity of 98 mAh/g at 3.35 V vs. Li⁺/Li⁰ [1]. In contrast, sodium 3d-metal oxalate phases of composition Na₂M₂(C₂O₄)₃·2H₂O were found to be electrochemically inactive versus lithium under comparable testing conditions [1]. This demonstrates that not all oxalate-containing phases exhibit equivalent electrochemical performance; the specific stoichiometry and metal coordination environment are critical determinants of electrochemical activity.

Electrode materials Lithium-ion battery Sodium-ion battery

Optimal Use Cases for Sodium Ferric Oxalate Based on Verified Performance Data


Temperature-Controlled Crystallization and Recrystallization-Based Purification

The 5.6× solubility differential between boiling water (182 parts per 100) and cold water (32.5 parts per 100) enables efficient recrystallization purification workflows [1][2]. Dissolution at elevated temperature followed by controlled cooling precipitates purified crystalline sodium ferric oxalate pentahydrate, separating the compound from less soluble impurities that remain in the supernatant. This temperature-solubility profile supports procurement when high-purity crystalline material is required for subsequent synthetic or analytical applications.

Crystallographic Studies Requiring Defined Pentahydrate Stoichiometry

The pentahydrate structure of sodium ferric oxalate has been characterized by X-ray crystallography, providing a well-defined hydration state distinct from the trihydrates formed by potassium, ammonium, and rubidium salts [1]. Researchers requiring precise control over crystal water content, hydrogen-bonding architecture, or crystallographic parameters should select the sodium salt specifically for its pentahydrate stoichiometry. The potassium salt cannot substitute where pentahydrate crystal morphology or hydration-dependent properties are required.

High-Temperature Aqueous Solution Processing with Thermal Stability Requirements

Aqueous solutions of sodium ferric oxalate can be heated to near 100 °C for extended durations (hours) without significant thermal decomposition when protected from light [1][2]. This thermal robustness, equivalent to that of the potassium salt, enables high-temperature solution-phase synthesis, processing, or analytical workflows without the compound degrading. Sodium ferric oxalate is therefore suitable for applications requiring sustained exposure to near-boiling aqueous conditions.

Sodium-Ion Compatible Photochemical and Actinometric Systems

The photochemical activity of the ferrioxalate anion is preserved across alkali counterions, making sodium ferric oxalate suitable for actinometry and photo-Fenton degradation applications where sodium compatibility is required [1]. Selection of the sodium salt over potassium may be driven by downstream sodium-ion tolerance requirements, avoidance of potassium interference in analytical systems, or cost considerations in large-scale photochemical water treatment operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium ferric oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.